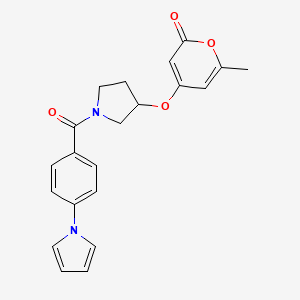
4-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, commonly referred to as PBP10, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
科学的研究の応用
Anticancer Activity
4-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one and its derivatives have shown potential in anticancer research. A study demonstrated the efficacy of polysubstituted 4H-pyran derivatives, synthesized through microwave-assisted domino synthesis, in combating various human cancer cell lines. These derivatives exhibit significant anticancer activity, marking them as promising compounds in cancer treatment research (Hadiyal et al., 2020).
Antimicrobial Activity
Research has also explored the antimicrobial potential of compounds related to 4-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. A study synthesizing various coumarin derivatives, including pyrazolo and pyrimidine linked pyrazole heterocyclics, found these compounds to be effective against selected microorganisms, indicating their potential as antimicrobial agents (Deohate & Palaspagar, 2020).
Conducting Polymer Research
This chemical framework has also been utilized in the development of conducting polymers. Derivatives like bis(pyrrol-2-yl) arylenes have been synthesized and shown to oxidize at relatively low potentials, forming cation radicals. These polymers, created through electrochemical polymerization, exhibit stability and high conductivity, making them significant in material science, particularly in electronic applications (Sotzing et al., 1996).
Catalytic Activity
Compounds within this chemical class have also been studied for their catalytic properties. For instance, aroylhydrazone derivatives, which are rich in N-donor sites, have been synthesized and utilized in the catalytic oxidation of xylenes. These compounds show promising results in the field of catalysis, especially in organic transformations (Sutradhar et al., 2019).
特性
IUPAC Name |
6-methyl-4-[1-(4-pyrrol-1-ylbenzoyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-15-12-19(13-20(24)26-15)27-18-8-11-23(14-18)21(25)16-4-6-17(7-5-16)22-9-2-3-10-22/h2-7,9-10,12-13,18H,8,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKHWJAFZWSXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

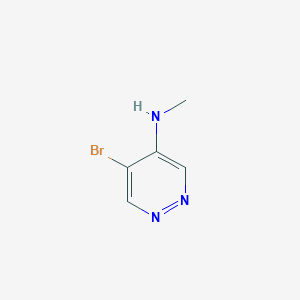
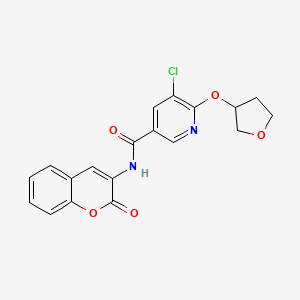
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide](/img/structure/B2678525.png)
![3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2678527.png)
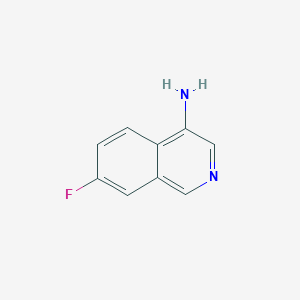
![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2678529.png)

![Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate](/img/structure/B2678534.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2678536.png)
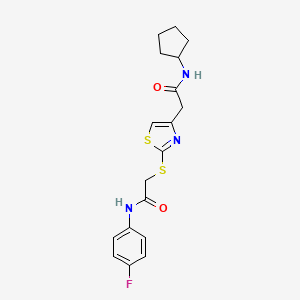
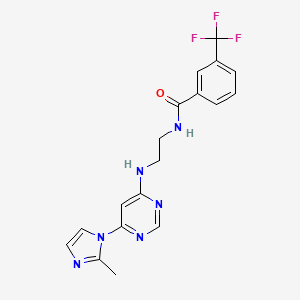
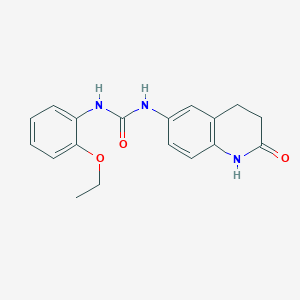
![3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2678541.png)
![4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2678543.png)